1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol
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Overview
Description
This compound is a type of alkylaminophenol . Alkylaminophenols are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .
Synthesis Analysis
The compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ring-opening, ring-closing, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by various factors such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol, are pivotal in drug discovery due to their versatile scaffold which contributes to the stereochemistry of molecules and offers a wide range of biological activities. The non-planarity of the pyrrolidine ring, referred to as “pseudorotation,” enhances the three-dimensional coverage of molecules, making it an ideal component for developing compounds with selectivity towards specific biological targets. Pyrrolidine derivatives have been reported to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting their potential in therapeutic applications (Giovanna Li Petri et al., 2021).
Chemical Modification and Biological Activity
The chemical modification of pyrrolidine derivatives, such as hydroxymethylation, influences their biological activity by altering their pharmacokinetic properties and interaction with biological targets. The introduction of functional groups, such as hydroxymethyl, can enhance the solubility, stability, and bioavailability of these compounds, making them more effective as therapeutic agents. The stereochemistry introduced by the pyrrolidine ring and its derivatives plays a crucial role in their interaction with biological targets, affecting the efficacy and selectivity of drug candidates (Giovanna Li Petri et al., 2021).
Potential Applications in Molecular Chemistry
The structural characteristics of pyrrolidine derivatives, such as this compound, open up possibilities for their application in molecular chemistry, particularly in the development of supramolecular assemblies, molecular recognition systems, and catalysts. Their ability to form stable chelating complexes with metallic atoms through coordination bonding makes them useful in corrosion inhibition, highlighting their application potential beyond pharmaceuticals, in materials science and industrial processes (C. Verma et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol” are currently unknown. The compound is structurally related to pyrrolidine derivatives, which have been found to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrolidine derivatives . These interactions could involve binding to the target, leading to changes in its function or activity.
Biochemical Pathways
Given the structural similarity to other pyrrolidine derivatives, it is possible that the compound could affect pathways related to these compounds
Result of Action
Based on its structural similarity to other pyrrolidine derivatives, it is possible that the compound could have similar effects . .
Future Directions
properties
IUPAC Name |
1-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11-5-4-8-13(11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCHOHLVLEYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCC2CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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